Acid Red 60

Overview

Description

Mechanism of Action

Target of Action

Acid Red 60, also known as C.I. 18050, is a synthetic dye used in various applications, including textile dyeing, food coloring, and biological staining . The primary targets of this compound are the materials it is intended to color. In biological staining, for example, this compound may target specific cellular components, providing contrast and enhancing visibility under a microscope.

Pharmacokinetics

In general, the pharmacokinetics of a compound like this compound would depend on factors such as its chemical structure, formulation, route of administration, and the individual characteristics of the organism it is administered to .

Biochemical Analysis

Biochemical Properties

Acid Red 60 plays a significant role in various biochemical reactions, particularly in the context of its interaction with enzymes and proteins. The compound is known to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions often result in the modulation of enzyme activity, leading to changes in the cellular redox state. Additionally, this compound can bind to proteins, altering their conformation and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress by generating reactive oxygen species (ROS), which in turn activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This activation can lead to changes in gene expression, affecting cellular functions such as proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to DNA, causing structural changes that affect gene expression. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can result in changes in enzyme activity, leading to alterations in metabolic pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, some of which may have different biochemical properties and cellular effects. Long-term exposure to this compound in in vitro and in vivo studies has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and physiological functions. High doses of this compound have been associated with oxidative stress, inflammation, and tissue damage in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and detoxification. The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification. These interactions can affect metabolic flux and the levels of metabolites in cells. Additionally, this compound can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through endocytosis and distributed to different cellular compartments. This compound can also bind to proteins such as albumin, which facilitates its transport in the bloodstream and its distribution to various tissues. The localization and accumulation of this compound in specific tissues can influence its biochemical and cellular effects .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes. For example, the localization of this compound to the mitochondria can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acid Red 60 typically involves the diazotization of 4-aminonaphthalene-1-sulfonic acid, followed by coupling with 2-naphthol-3,6-disulfonic acid. The reaction is carried out in an acidic medium, usually with hydrochloric acid, to facilitate the diazotization process. The resulting diazonium salt is then coupled with the naphthol derivative to form the final azo dye .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes. The raw materials are mixed in reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The final product is isolated through filtration, washed to remove impurities, and dried to obtain the powdered dye .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the azo bond (-N=N-) is cleaved, leading to the formation of aromatic amines.

Reduction: The compound can be reduced to form corresponding amines, which can further react to form various derivatives.

Substitution: this compound can participate in electrophilic substitution reactions, particularly on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

Substitution: Electrophilic reagents like bromine or chlorosulfonic acid can be used under controlled conditions.

Major Products:

Oxidation: Aromatic amines and other oxidized derivatives.

Reduction: Corresponding amines and their derivatives.

Substitution: Halogenated or sulfonated derivatives of the original dye

Scientific Research Applications

Acid Red 60 has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in various analytical techniques.

Biology: Employed in histological staining to highlight cellular structures.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Widely used in the textile industry for dyeing fabrics, as well as in the paper and leather industries

Comparison with Similar Compounds

Acid Red 1: Another azo dye with similar applications but different molecular structure.

Acid Red 66:

Uniqueness: Acid Red 60 is unique due to its specific molecular structure, which provides excellent dyeing properties and stability. Its sulfonic acid groups enhance its solubility and binding affinity, making it highly effective in various applications compared to other similar dyes .

Biological Activity

Acid Red 60, a synthetic azo dye, is commonly used in the textile and food industries. Its chemical structure and biological activity have been subjects of extensive research due to its potential health implications. This article focuses on the biological activities associated with this compound, including its toxicity, mutagenicity, and effects on various biological systems.

Chemical Structure

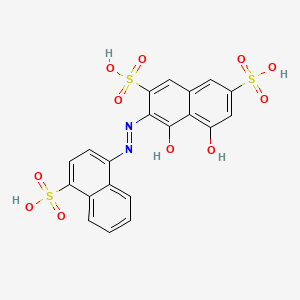

This compound is classified as an azo dye, characterized by the presence of one or more azo groups (-N=N-). Its molecular formula is CHNOS, and it appears as a red powder that is soluble in water. The structure can be represented as follows:

1. Mutagenicity and Genotoxicity

This compound has been investigated for its mutagenic potential. Studies indicate that it can induce gene mutations in certain bacterial strains under specific conditions. For instance, it has shown to cause mutations in Salmonella typhimurium under reducing conditions but did not induce mutations in insects or mammalian cells without metabolic activation .

Table 1: Summary of Mutagenicity Studies on this compound

| Test System | Result | Dose (ppm) | Reference |

|---|---|---|---|

| Salmonella typhimurium TA100 | Induced mutations | Varies | Venturini & Thmaro (1979) |

| Insects | No mutations | - | IARC Publications (1997) |

| Mammalian cells | No chromosomal aberrations | - | IARC Publications (1997) |

2. Toxicological Effects

Toxicological assessments have shown that this compound can affect various organs and systems in animal models. In a study where rats were exposed to different concentrations of this compound, significant changes were observed in body weight, organ weights, and hematological parameters.

Table 2: Toxicological Effects of this compound on Rats

| Dose (ppm) | Body Weight Change (%) | Relative Liver Weight Change (%) | Hematocrit Change (%) |

|---|---|---|---|

| 0 | - | - | - |

| 600 | -5 | +10 | - |

| 1200 | -10 | +15 | -8 |

| 2500 | -15 | +20 | -15 |

3. Cellular Effects

Research has also highlighted the effects of this compound on various cell lines. It has been shown to induce oxidative stress and apoptosis in human liver cells (HepG2). The dye's ability to generate reactive oxygen species (ROS) contributes to its cytotoxicity.

Case Study: HepG2 Cell Line Exposure

A study conducted on HepG2 cells demonstrated that exposure to this compound resulted in increased levels of ROS and subsequent cell death. The findings indicated that the cytotoxic effects were dose-dependent, with higher concentrations leading to greater cell mortality.

Figure 1: Cytotoxicity of this compound on HepG2 Cells

Cytotoxicity Graph

4. Environmental Impact and Biodegradation

The environmental persistence of this compound raises concerns regarding its ecological impact. Studies have shown that certain microorganisms can degrade this compound, converting it into less harmful substances. This biodegradation process is crucial for mitigating the dye's environmental footprint.

Table 3: Microorganisms Capable of Biodegrading this compound

| Microorganism | Biodegradation Rate (%) |

|---|---|

| Pseudomonas putida | 85 |

| Bacillus subtilis | 75 |

| Aspergillus niger | 65 |

Properties

CAS No. |

5850-64-6 |

|---|---|

Molecular Formula |

C20H11N2Na3O11S3 |

Molecular Weight |

620.5 g/mol |

IUPAC Name |

trisodium;4,5-dihydroxy-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C20H14N2O11S3.3Na/c23-15-9-11(34(25,26)27)7-10-8-17(36(31,32)33)19(20(24)18(10)15)22-21-14-5-6-16(35(28,29)30)13-4-2-1-3-12(13)14;;;/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3 |

InChI Key |

JWFMQIQIFZLYTO-UHFFFAOYSA-K |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.